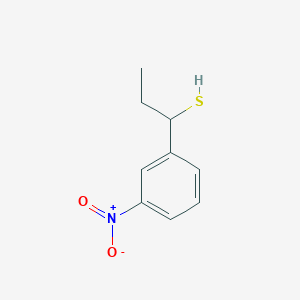
1-(3-Nitrophenyl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11NO2S It consists of a propane-1-thiol backbone with a nitrophenyl group attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)propane-1-thiol typically involves the reaction of 3-nitrobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Nitrophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can reduce the nitro group.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of the nitro group.
Thioethers: Formed from nucleophilic substitution reactions involving the thiol group.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group, when reduced to an amine, can participate in hydrogen bonding and other interactions that influence biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)propane-1-thiol: Similar structure but with the nitro group at the fourth position.
1-(3-Nitrophenyl)ethane-1-thiol: Similar structure but with an ethane backbone instead of propane.
1-(3-Nitrophenyl)propane-2-thiol: Similar structure but with the thiol group at the second position.
Uniqueness
1-(3-Nitrophenyl)propane-1-thiol is unique due to the specific positioning of the nitro and thiol groups, which influences its reactivity and potential applications. The combination of these functional groups allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11NO2S/c1-2-9(13)7-4-3-5-8(6-7)10(11)12/h3-6,9,13H,2H2,1H3 |
Clave InChI |
IQJMVRDPZBXKJH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


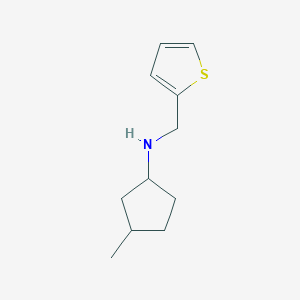
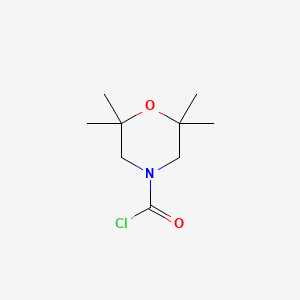
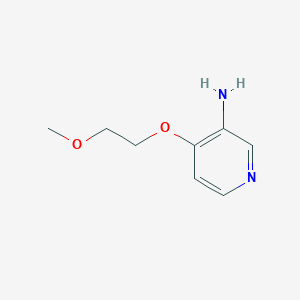
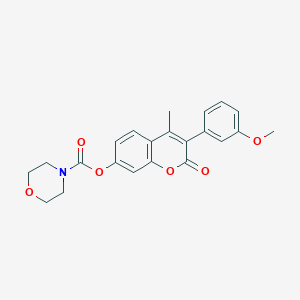
![6-Methoxy-1-azaspiro[3.3]heptane](/img/structure/B13319880.png)
![Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13319887.png)
![1-[(3-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13319893.png)
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
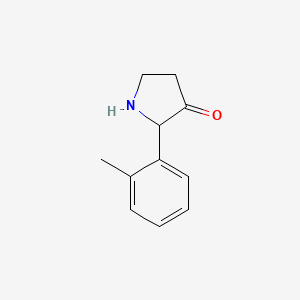

![2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13319937.png)

![1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13319945.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B13319948.png)
